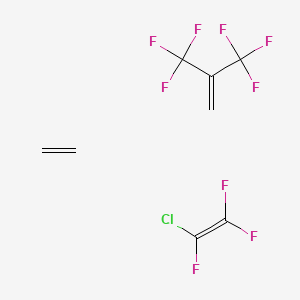
1-Chloro-1,2,2-trifluoroethene;ethene;3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene is a complex fluoropolymer known for its unique chemical properties and applications. This compound is characterized by its high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene involves the polymerization of 1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)- with chlorotrifluoroethene and ethene. This process typically requires specific catalysts and reaction conditions to achieve the desired polymer structure. The polymerization is carried out under controlled temperatures and pressures to ensure the formation of a stable polymer chain .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are introduced and polymerized under optimized conditions. The process is carefully monitored to maintain the quality and consistency of the polymer. The resulting polymer is then processed into various forms, such as films, coatings, and molded parts, depending on its intended application .
Analyse Chemischer Reaktionen
Types of Reactions
1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene undergoes several types of chemical reactions, including:
Substitution Reactions: The polymer can undergo substitution reactions where specific functional groups are replaced by other groups.
Addition Reactions: The polymer can participate in addition reactions, where new monomers are added to the polymer chain.
Cross-linking Reactions: The polymer can form cross-links with other polymer chains, enhancing its mechanical properties.
Common Reagents and Conditions
Common reagents used in these reactions include various catalysts, initiators, and solvents that facilitate the polymerization and modification processes. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, chemical resistance, and mechanical strength. These modified polymers find applications in various industries, including electronics, aerospace, and automotive .
Wissenschaftliche Forschungsanwendungen
1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene has a wide range of scientific research applications:
Chemistry: The polymer is used in the development of advanced materials with unique properties, such as superhydrophobic surfaces and high-performance coatings.
Biology: The polymer’s biocompatibility makes it suitable for use in medical devices and implants.
Medicine: The polymer is used in drug delivery systems and medical diagnostics due to its stability and compatibility with biological systems.
Wirkmechanismus
The mechanism by which 1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene exerts its effects is primarily through its unique chemical structure. The presence of fluorine atoms in the polymer chain imparts high thermal stability and chemical resistance. The polymer interacts with various molecular targets and pathways, depending on its application. For example, in medical applications, the polymer’s biocompatibility allows it to interact with biological tissues without causing adverse reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polytetrafluoroethylene (PTFE): Known for its non-stick properties and high chemical resistance.
Polyvinylidene fluoride (PVDF): Known for its high mechanical strength and chemical resistance.
Fluoroethylene propylene (FEP): Known for its flexibility and chemical resistance.
Uniqueness
1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene stands out due to its unique combination of properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make it suitable for applications where other fluoropolymers may not perform as effectively .
Eigenschaften
CAS-Nummer |
54302-04-4 |
|---|---|
Molekularformel |
C8H6ClF9 |
Molekulargewicht |
308.57 g/mol |
IUPAC-Name |
1-chloro-1,2,2-trifluoroethene;ethene;3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene |
InChI |
InChI=1S/C4H2F6.C2ClF3.C2H4/c1-2(3(5,6)7)4(8,9)10;3-1(4)2(5)6;1-2/h1H2;;1-2H2 |
InChI-Schlüssel |
VLJJHZWFJLFZSW-UHFFFAOYSA-N |
Kanonische SMILES |
C=C.C=C(C(F)(F)F)C(F)(F)F.C(=C(F)Cl)(F)F |
Verwandte CAS-Nummern |
54302-04-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


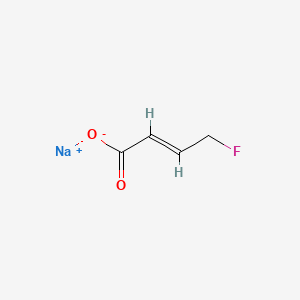

![(1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one](/img/structure/B13417473.png)
![Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)](/img/structure/B13417475.png)

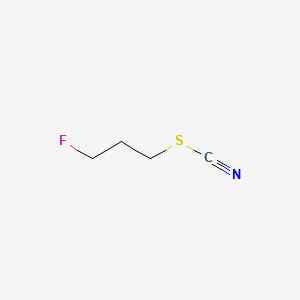
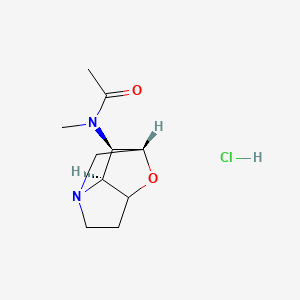
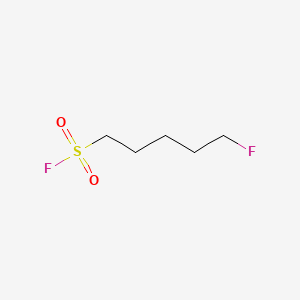
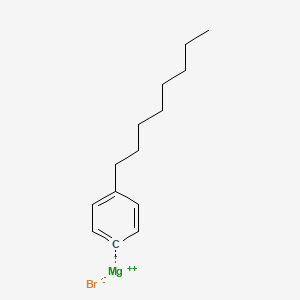
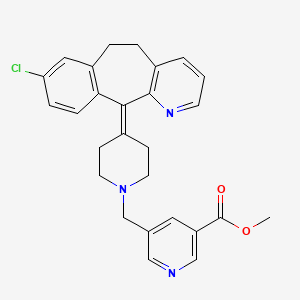
![[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis(3-methylbutanoyloxy)oxan-3-yl] 3-methylbutanoate](/img/structure/B13417514.png)
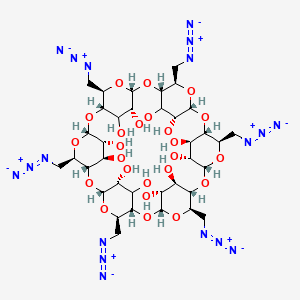
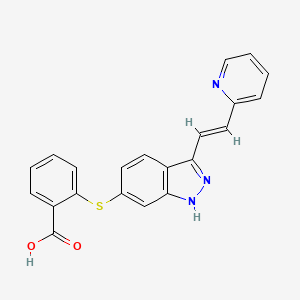
![N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel](/img/structure/B13417534.png)
